
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is part of the broader class of organophosphates, which are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 3,4,5,6-tetrachloropyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. Safety measures are critical due to the toxic nature of the reactants and the product.
化学反応の分析
Types of Reactions
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form diethyl phosphorothioate and 3,4,5,6-tetrachloropyridine.
Oxidation: It can be oxidized to form the corresponding phosphate.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Diethyl phosphorothioate and 3,4,5,6-tetrachloropyridine.
Oxidation: The corresponding phosphate derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphates.
Biology: Investigated for its effects on insect physiology and its potential as a biochemical tool to study acetylcholinesterase inhibition.
Medicine: Research into its potential effects on human health and its role as a pesticide.
Industry: Widely used in agriculture to control pests, contributing to increased crop yields and reduced pest-related damage.
作用機序
The primary mechanism of action of O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the enzyme from functioning.
類似化合物との比較
Similar Compounds
Chlorpyrifos: Another organophosphate with a similar structure and mechanism of action.
Diazinon: An organophosphate insecticide with a different pyridine ring substitution pattern.
Malathion: An organophosphate with a different alkyl group attached to the phosphorus atom.
Uniqueness
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate is unique due to its specific substitution pattern on the pyridine ring, which affects its reactivity and potency as an acetylcholinesterase inhibitor. This unique structure allows it to be effective against a broad range of insect pests while maintaining a specific mode of action.
特性
CAS番号 |
83866-73-3 |
|---|---|
分子式 |
C9H10Cl4NO3PS |
分子量 |
385.0 g/mol |
IUPAC名 |
diethoxy-sulfanylidene-(3,4,5,6-tetrachloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C9H10Cl4NO3PS/c1-3-15-18(19,16-4-2)17-9-7(12)5(10)6(11)8(13)14-9/h3-4H2,1-2H3 |
InChIキー |
POENXBCLLFSQQN-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(OCC)OC1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
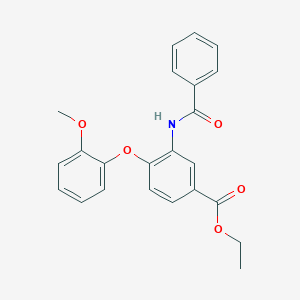
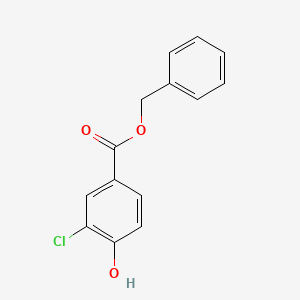
![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
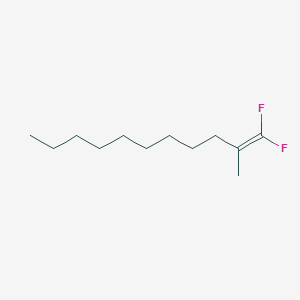
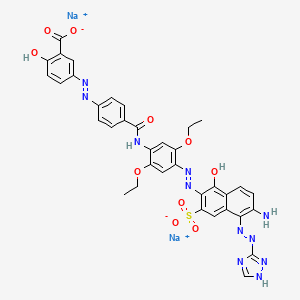

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

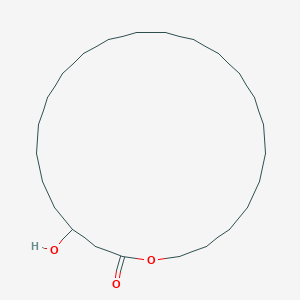
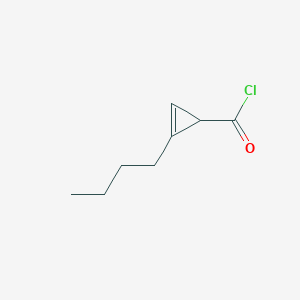
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)
